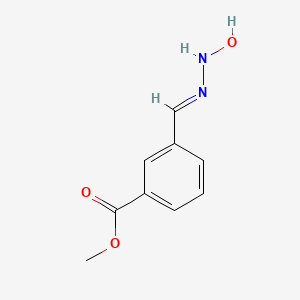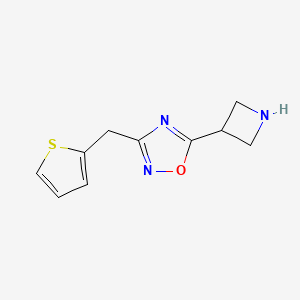![molecular formula C20H30N8O5 B12103304 5-carbamimidamido-2-({1-[2-(methylamino)acetyl]pyrrolidin-2-yl}formamido)-N-(4-nitrophenyl)pentanamide](/img/structure/B12103304.png)
5-carbamimidamido-2-({1-[2-(methylamino)acetyl]pyrrolidin-2-yl}formamido)-N-(4-nitrophenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sar-Pro-Arg-pNA is a synthetic peptide that serves as a chromogenic substrate for α-thrombin. This compound is widely used in scientific research due to its ability to test α-thrombin activity. The molecular formula of Sar-Pro-Arg-pNA is C20H30N8O5, and it has a molecular weight of 462.5 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sar-Pro-Arg-pNA is synthesized through a series of peptide coupling reactions. The synthesis typically involves the stepwise addition of amino acids to a growing peptide chain. The process begins with the protection of the amino group of the first amino acid, followed by the coupling of the next amino acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The protecting groups are then removed, and the process is repeated until the desired peptide sequence is obtained .
Industrial Production Methods
In industrial settings, the production of Sar-Pro-Arg-pNA involves automated peptide synthesizers that can efficiently carry out the coupling and deprotection steps. These machines are capable of producing large quantities of the peptide with high purity. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its quality .
Análisis De Reacciones Químicas
Types of Reactions
Sar-Pro-Arg-pNA primarily undergoes hydrolysis reactions when exposed to α-thrombin. The hydrolysis of the peptide bond between the arginine and p-nitroaniline (pNA) residues results in the release of pNA, which can be detected spectrophotometrically .
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in an aqueous buffer solution at a physiological pH (around 7.4). The presence of α-thrombin is essential for the reaction to occur. The reaction can be monitored by measuring the increase in absorbance at 405 nm, which corresponds to the release of pNA .
Major Products
The major product of the hydrolysis reaction is p-nitroaniline (pNA), which is released from the peptide chain. The remaining peptide fragment, Sar-Pro-Arg, is also formed as a result of the reaction .
Aplicaciones Científicas De Investigación
Sar-Pro-Arg-pNA is widely used in various fields of scientific research due to its unique properties. Some of its applications include:
Mecanismo De Acción
Sar-Pro-Arg-pNA exerts its effects by serving as a substrate for α-thrombin. The enzyme recognizes the peptide sequence and cleaves the peptide bond between the arginine and p-nitroaniline residues. This cleavage results in the release of pNA, which can be detected spectrophotometrically. The molecular targets of Sar-Pro-Arg-pNA are the active sites of α-thrombin and other serine proteases that can recognize and cleave the peptide sequence .
Comparación Con Compuestos Similares
Sar-Pro-Arg-pNA is unique due to its specific peptide sequence and its ability to serve as a chromogenic substrate for α-thrombin. Similar compounds include other chromogenic substrates for serine proteases, such as:
Boc-Val-Pro-Arg-pNA: Another chromogenic substrate for α-thrombin with a different peptide sequence.
Z-Gly-Gly-Arg-pNA: A substrate used to study the activity of other serine proteases.
Ac-Ile-Glu-Gly-Arg-pNA: A substrate used in the study of coagulation enzymes.
These compounds share similar properties with Sar-Pro-Arg-pNA but differ in their peptide sequences and specificities for different enzymes.
Propiedades
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N8O5/c1-23-12-17(29)27-11-3-5-16(27)19(31)26-15(4-2-10-24-20(21)22)18(30)25-13-6-8-14(9-7-13)28(32)33/h6-9,15-16,23H,2-5,10-12H2,1H3,(H,25,30)(H,26,31)(H4,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWLDUJEFLRICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester](/img/structure/B12103252.png)




![ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12103272.png)
![2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid](/img/structure/B12103279.png)
![6-Amino-3-iodo-4-methoxy-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12103281.png)
